molecular formula C19H19N3O4 B6498744 ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate CAS No. 878677-34-0

ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate

Cat. No.: B6498744
CAS No.: 878677-34-0
M. Wt: 353.4 g/mol
InChI Key: FMLLJFLPIUSIIW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine derivative with a cyano group and an acetamido moiety. Its molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3 with a molecular weight of 300.35 g/mol. The melting point is reported to be between 285-287 °C, indicating stability under standard conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values suggest that the compound exhibits significant bactericidal activity.

Microorganism MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coli>125Limited activity

The compound's activity against biofilms has also been noted, with moderate efficacy in inhibiting biofilm formation compared to established antibiotics like ciprofloxacin .

The proposed mechanism involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, the presence of the cyano group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its bioavailability and efficacy.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar compounds and found that those containing the pyridine structure exhibited superior antibacterial properties compared to their non-pyridine counterparts. This compound was included in these evaluations and showed promising results against resistant strains .
  • Biofilm Inhibition Study : Another investigation focused on the biofilm-forming capabilities of Staphylococcus aureus when treated with this compound. The results indicated that it significantly reduced biofilm density in vitro, suggesting potential for therapeutic application in treating chronic infections associated with biofilms .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through acute toxicity studies. Results indicated a relatively low toxicity level when administered orally, with no severe adverse effects observed at therapeutic doses .

Properties

IUPAC Name

ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLLJFLPIUSIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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